3-(2-Pyridin-2-ylindol-1-yl)propanenitrile
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Overview
Description
3-(2-Pyridin-2-ylindol-1-yl)propanenitrile is a heterocyclic compound that features both an indole and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridin-2-ylindol-1-yl)propanenitrile typically involves the reaction of 2-pyridinylindole with a suitable nitrile precursor under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent and potassium t-butoxide as a base. The reaction mixture is cooled to 0°C before the addition of the nitrile precursor, followed by stirring at room temperature for an extended period.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridin-2-ylindol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole and pyridine moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids depending on the type of substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(2-Pyridin-2-ylindol-1-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Pyridin-2-ylindol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties allow the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their diverse biological activities, including antimicrobial and antiviral properties.
Indole derivatives: Exhibit a wide range of biological activities such as anticancer, anti-inflammatory, and antiviral effects.
Uniqueness
3-(2-Pyridin-2-ylindol-1-yl)propanenitrile is unique due to its combined indole and pyridine moieties, which provide a versatile scaffold for various chemical modifications and biological activities. This dual functionality makes it a valuable compound for research and development in multiple scientific fields.
Properties
CAS No. |
21190-97-6 |
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Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-(2-pyridin-2-ylindol-1-yl)propanenitrile |
InChI |
InChI=1S/C16H13N3/c17-9-5-11-19-15-8-2-1-6-13(15)12-16(19)14-7-3-4-10-18-14/h1-4,6-8,10,12H,5,11H2 |
InChI Key |
JOCJAPGDBBNLFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CCC#N)C3=CC=CC=N3 |
Origin of Product |
United States |
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